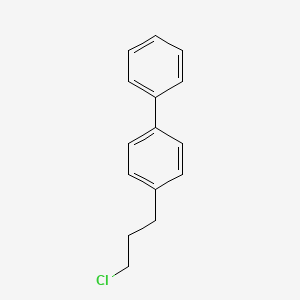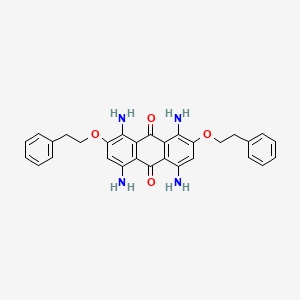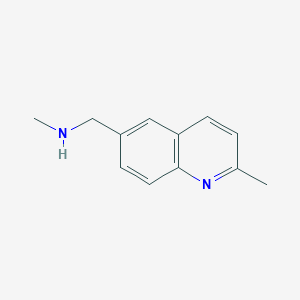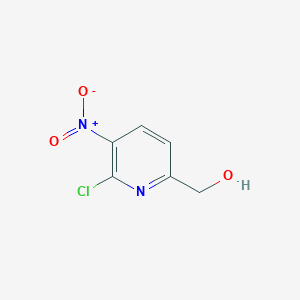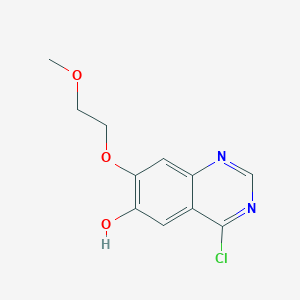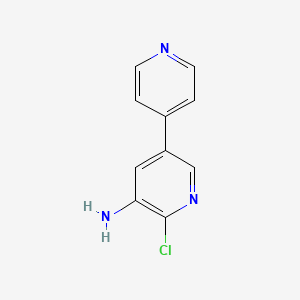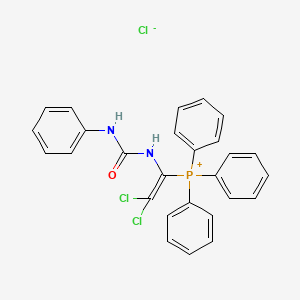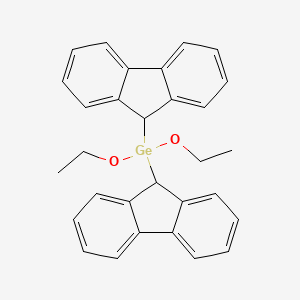![molecular formula C25H23N5O5 B13141790 2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine CAS No. 87424-20-2](/img/structure/B13141790.png)
2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate: is a complex organic compound with significant potential in various scientific fields. This compound features a fluorenylmethyl group attached to a purine derivative, which is further linked to a tetrahydrofuran ring. The unique structure of this compound makes it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps in the synthesis may include:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydrofuran ring are often protected using silyl or benzyl protecting groups to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected tetrahydrofuran derivative is then coupled with a fluorenylmethyl carbamate derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form carbonyl compounds using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.
科学的研究の応用
Chemistry
In synthetic chemistry, (9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between nucleic acids and proteins. Its purine derivative can mimic natural nucleotides, making it useful for investigating the mechanisms of DNA and RNA binding proteins.
Medicine
In medicinal chemistry, (9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate has potential as a therapeutic agent. Its ability to interact with nucleic acids and proteins suggests that it could be developed into drugs targeting specific genetic or protein-related diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of polymers and other materials with specific functionalities.
作用機序
The mechanism of action of (9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate involves its interaction with molecular targets such as nucleic acids and proteins. The purine derivative can bind to DNA or RNA, potentially inhibiting the activity of enzymes involved in nucleic acid metabolism. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins can modulate their function, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate
- (9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
- N-[9-[(2S,4R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Uniqueness
(9H-Fluoren-9-yl)methyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate: stands out due to its unique combination of a fluorenylmethyl group, a purine derivative, and a tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with both nucleic acids and proteins sets it apart from other similar compounds, providing a versatile tool for scientific research and potential therapeutic development.
特性
CAS番号 |
87424-20-2 |
|---|---|
分子式 |
C25H23N5O5 |
分子量 |
473.5 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C25H23N5O5/c31-10-20-19(32)9-21(35-20)30-13-28-22-23(26-12-27-24(22)30)29-25(33)34-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18-21,31-32H,9-11H2,(H,26,27,29,33)/t19-,20+,21+/m0/s1 |
InChIキー |
DMUVKCSJIQXGSK-PWRODBHTSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


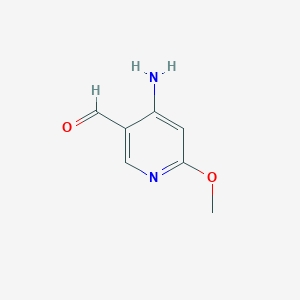
![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
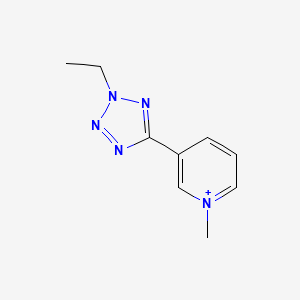
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)
